Cas no 2228548-41-0 (2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid)
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid
- EN300-1767048
- 2228548-41-0
-
- Inchi: 1S/C13H18O2S/c1-9(13(14)15)6-7-10-8-16-12-5-3-2-4-11(10)12/h8-9H,2-7H2,1H3,(H,14,15)
- InChI Key: ZSKXBVLGOOOXOY-UHFFFAOYSA-N
- SMILES: S1C=C(CCC(C(=O)O)C)C2=C1CCCC2
Computed Properties
- Exact Mass: 238.10275099g/mol
- Monoisotopic Mass: 238.10275099g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 65.5Ų
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1767048-0.05g |
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid |
2228548-41-0 | 0.05g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1767048-0.1g |
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid |
2228548-41-0 | 0.1g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1767048-0.25g |
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid |
2228548-41-0 | 0.25g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1767048-0.5g |
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid |
2228548-41-0 | 0.5g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1767048-1.0g |
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid |
2228548-41-0 | 1g |
$1643.0 | 2023-06-03 | ||
| Enamine | EN300-1767048-2.5g |
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid |
2228548-41-0 | 2.5g |
$3220.0 | 2023-09-20 | ||
| Enamine | EN300-1767048-5.0g |
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid |
2228548-41-0 | 5g |
$4764.0 | 2023-06-03 | ||
| Enamine | EN300-1767048-10.0g |
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid |
2228548-41-0 | 10g |
$7065.0 | 2023-06-03 | ||
| Enamine | EN300-1767048-1g |
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid |
2228548-41-0 | 1g |
$1643.0 | 2023-09-20 | ||
| Enamine | EN300-1767048-5g |
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid |
2228548-41-0 | 5g |
$4764.0 | 2023-09-20 |
2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid
2-Methyl-4-(4,5,6,7-Tetrahydro-1-Benzothiophen-3-Yl)Butanoic Acid (CAS No. 2228548-41-0): A Comprehensive Overview
The compound 2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid (CAS No. 2228548-41-0) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzo[b]thiophene derivatives, which have garnered considerable attention due to their unique structural features and diverse biological activities. The molecule's structure incorporates a butanoic acid moiety attached to a substituted benzothiophene ring system, making it a valuable candidate for exploring novel chemical reactions and bioactive compounds.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of benzothiophene derivatives, including this compound. Researchers have employed various strategies such as cyclization reactions, cross-coupling methodologies, and tandem reactions to construct the benzothiophene framework. For instance, a study published in *Organic Letters* demonstrated the use of a one-pot oxidative cyclization approach to synthesize similar benzothiophene derivatives with high yields and excellent regioselectivity. Such methods not only enhance the accessibility of these compounds but also pave the way for their application in drug discovery and materials science.
The butanoic acid moiety in this compound plays a crucial role in modulating its physicochemical properties. The carboxylic acid group can participate in hydrogen bonding, which significantly influences the compound's solubility and stability. Additionally, the methyl group attached to the butanoic acid chain introduces steric effects that can alter the molecule's conformational flexibility. These attributes make 2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid an ideal candidate for exploring structure-property relationships in medicinal chemistry.
From a pharmacological perspective, benzothiophene derivatives have been reported to exhibit promising biological activities. For example, studies have shown that certain benzothiophene analogs possess anti-inflammatory, antioxidant, and anticancer properties. In a recent investigation published in *Journal of Medicinal Chemistry*, researchers demonstrated that benzothiophene derivatives could inhibit key enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory diseases. While specific data on this particular compound are currently limited, its structural similarity to known bioactive compounds suggests that it may exhibit analogous biological effects.
The tetrahydrobenzothiophene ring system in this compound is another area of interest for researchers. The partially saturated benzothiophene ring can undergo various transformations to introduce functional groups or modify its electronic properties. For instance, oxidation reactions can convert the tetrahydrobenzothiophene into an aromatic benzothiophene derivative, which may exhibit different reactivity and biological activity. Such transformations highlight the versatility of this compound as a starting material for further chemical modifications.
In terms of applications, benzothiophene derivatives like this compound are being explored for their potential in drug delivery systems and nanotechnology. Their unique electronic properties make them suitable candidates for designing stimuli-responsive materials or drug carriers with controlled release capabilities. Additionally, their ability to form self-assembled structures could find applications in supramolecular chemistry and materials science.
Looking ahead, further research on 2-methyl-4-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)butanoic acid is expected to uncover new insights into its chemical reactivity and biological activity. Collaborative efforts between chemists and biologists could lead to the discovery of novel therapeutic agents or advanced materials based on this compound's unique structure.
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